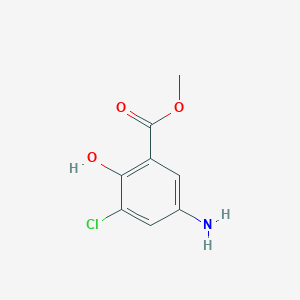
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features two diethylamino groups attached to a central 2,5-bis(1-oxapropyl) framework, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of a 2,5-dihydroxy compound as the starting material, which undergoes a series of reactions including alkylation and amination to introduce the diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of diethylamino groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) exerts its effects involves interactions with various molecular targets. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their behavior and function. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
Bis[2-(N,N-dimethylamino)ethyl] ether: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene: Contains additional bromine atoms, leading to different reactivity and applications.
Uniqueness
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is unique due to its specific arrangement of diethylamino groups and the central 2,5-bis(1-oxapropyl) framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C18H30Br2N2O2 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChIキー |
RQPXRXPJIVYPFJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
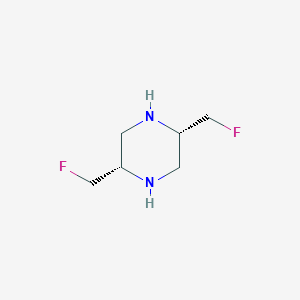
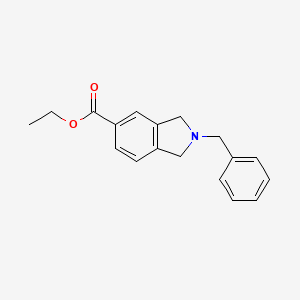

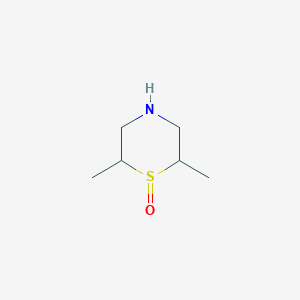
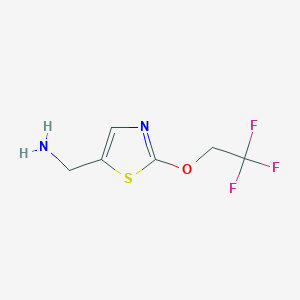
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
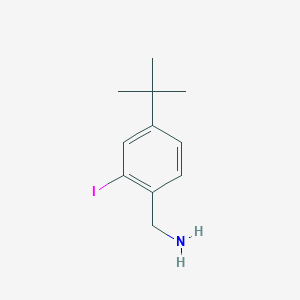
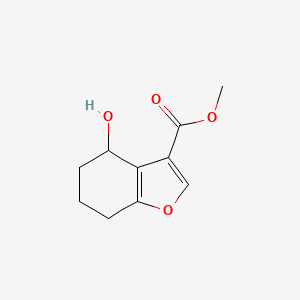
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
